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molecular formula C8H5F3N2O B1519030 2-Amino-5-(trifluoromethoxy)benzonitrile CAS No. 549488-77-9

2-Amino-5-(trifluoromethoxy)benzonitrile

Cat. No. B1519030
M. Wt: 202.13 g/mol
InChI Key: IEAPDKSDIISMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293730B2

Procedure details

To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL) was added copper cyanide (10.6 g, 118 mmol) and the reaction mixture was stirred for 6.5 h at 163° C. After cooling to ambient temperature it was poured onto ice-water (300 mL) and aqueous ammonia (350 mL). The resulting brown precipitate was collected by filtration, washed with water (150 mL) and dissolved in dichloromethane (350 mL). The insoluble material was removed by filtration and the filtrate was washed with brine (100 mL) and dried over sodium sulfate. Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 25:75:) afforded the title compound (9.09 g, 76%) as a brown solid. MS: m/e=405.1 [2M+H]+.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([O:9][C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cu](C#N)[C:15]#[N:16].N>CN1CCCC1=O>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([O:9][C:10]([F:13])([F:12])[F:11])=[CH:8][C:2]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)OC(F)(F)F
Name
Quantity
10.6 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
163 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6.5 h at 163° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature it
FILTRATION
Type
FILTRATION
Details
The resulting brown precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (150 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (350 mL)
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=95:5 to 25:75:)

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.09 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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